VU0001171
Description
Properties
CAS No. |
307506-49-6 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.32 |
IUPAC Name |
4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol |
InChI |
InChI=1S/C16H14N4O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,20)/b17-10+ |
InChI Key |
WDPUHMPVZBSBGB-LICLKQGHSA-N |
SMILES |
OC1=CC=C(/C=N/NC2=NC3=CC=CC=C3N=C2C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0001171, VU 0001171, VU-0001171 |
Origin of Product |
United States |
Foundational & Exploratory
VU0001171 binding site and allosteric cooperativity
An In-Depth Technical Guide to the VU0001171 Binding Site and Allosteric Cooperativity at the M1 Muscarinic Receptor
Abstract
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) critically involved in cognitive processes, making it a premier therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[1] However, the highly conserved nature of the orthosteric binding site for the endogenous agonist, acetylcholine (ACh), has made the development of subtype-selective drugs a formidable challenge.[2] The advent of allosteric modulators, which bind to topographically distinct and less conserved sites, offers a promising alternative.[3] This guide provides a detailed technical examination of VU0001171, a potent and selective positive allosteric modulator (PAM) of the M1 receptor. We will dissect the molecular determinants of its binding site, explore the mechanism of allosteric cooperativity that defines its function, and provide detailed, field-proven protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of allosteric modulation in their work.
The M1 Muscarinic Receptor: A Key Node in Cognition
The M1 mAChR is a Class A GPCR predominantly expressed in the central nervous system, with high densities in the hippocampus and cortex—regions essential for learning and memory.[4] Upon activation by acetylcholine, the M1 receptor preferentially couples to Gq/11 G-proteins.[5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that modulates neuronal excitability and synaptic plasticity.[5][6] Given the degeneration of cholinergic neurons in Alzheimer's disease, selectively enhancing M1 receptor signaling is a leading therapeutic strategy to ameliorate cognitive deficits.[4]
Caption: Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.
The Principle of Allosteric Modulation
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site occupied by the endogenous ligand.[7] This interaction induces a conformational change in the receptor, which in turn modifies the binding affinity and/or efficacy of the orthosteric ligand.[7] This mechanism offers several advantages over traditional orthosteric drugs:
-
Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, enabling the development of highly selective molecules.[2]
-
Saturability of Effect: The effect of a PAM is dependent on the presence of the endogenous agonist. This preserves the natural spatial and temporal patterns of neurotransmission and can prevent overstimulation, acting like a "dimmer switch" rather than a simple "on/off switch".[3][8]
-
Improved Safety Profile: By avoiding direct competition with high concentrations of endogenous ligands, allosteric modulators may have a better safety and tolerability profile.[7]
Positive allosteric modulators (PAMs) enhance the receptor's response to the agonist, while negative allosteric modulators (NAMs) reduce it. VU0001171 is a PAM, meaning it potentiates the effect of acetylcholine at the M1 receptor.[9]
Caption: Orthosteric ligands and allosteric modulators bind to distinct receptor sites.
Part 1: The VU0001171 Binding Site
Research on VU0001171 and its close analog, benzylquinolone carboxylic acid (BQCA), has provided significant insights into the location of the allosteric binding pocket on the M1 receptor.[4][9] This site is located in the extracellular vestibule of the receptor, above the orthosteric binding pocket.[10][11]
Key Amino Acid Residues: Site-directed mutagenesis studies have been instrumental in mapping the critical interaction points. Mutation of the following residues has been shown to significantly impact the binding and/or function of BQCA, and by extension, VU0001171:
The interaction with these residues, particularly those in the less-conserved ECL2, is thought to be a primary driver of the compound's remarkable selectivity for the M1 subtype over M2-M5.[10][11] Molecular modeling suggests that these residues form a pocket that accommodates the modulator, with interactions being both hydrophobic and polar in nature.[9]
Part 2: The Mechanism of Allosteric Cooperativity
Allosteric cooperativity describes the energetic linkage between the allosteric and orthosteric binding sites. For a PAM like VU0001171, this results in a positive (synergistic) interaction with acetylcholine. This relationship is mathematically described by the Allosteric Ternary Complex Model (ATCM) and quantified by the cooperativity factor, alpha (α).[12]
-
An α > 1 indicates positive cooperativity: The binding of the modulator increases the affinity of the agonist.
-
An α < 1 indicates negative cooperativity: The binding of the modulator decreases the affinity of the agonist.
-
An α = 1 indicates neutral cooperativity: The modulator binds but does not affect agonist affinity.
VU0001171 exhibits strong positive cooperativity with ACh.[9] This means that in the presence of VU0001171, the M1 receptor binds ACh with a much higher affinity. Functionally, this manifests as a significant leftward shift in the ACh concentration-response curve, meaning a much lower concentration of ACh is required to elicit a response.[4][13] This potentiation of the endogenous agonist is the core mechanism of its therapeutic potential.
Part 3: Experimental Methodologies for Characterization
Validating and quantifying the activity of an allosteric modulator requires a combination of binding and functional assays.[14] The protocols described below represent self-validating systems for characterizing compounds like VU0001171.
Protocol 1: Radioligand Binding Assay to Determine Allosteric Affinity and Cooperativity
Causality: This assay directly measures the interaction of ligands with the receptor protein. By using a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), we can quantify how the allosteric modulator affects orthosteric ligand binding, allowing for the calculation of its affinity (Kb) for the allosteric site and the cooperativity factor (α).[15][16]
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Culture CHO or HEK293 cells stably expressing the human M1 mAChR.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To determine the cooperativity factor (α), set up a competition assay. To each well, add:
-
M1 receptor membranes (typically 10-20 µg protein/well).
-
A fixed concentration of radiolabeled orthosteric antagonist (e.g., [3H]NMS at a concentration near its Kd).
-
Increasing concentrations of the orthosteric agonist (e.g., carbachol or acetylcholine).
-
This is performed in the absence and presence of several fixed concentrations of the allosteric modulator (VU0001171).
-
-
Nonspecific Binding Control: A parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) is included to define nonspecific binding.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes). The choice of time and temperature is critical to ensure equilibrium is reached without significant degradation of reagents.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B). This step must be fast to prevent dissociation of the ligand-receptor complex.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract nonspecific binding from total binding to get specific binding.
-
Plot specific binding as a function of the log concentration of the competing orthosteric agonist.
-
Fit the data using a nonlinear regression model for allosteric modulation to determine the IC50 of the agonist in the absence and presence of VU0001171.[15]
-
The shift in the IC50 value is used to calculate the cooperativity factor (α). The affinity of the allosteric modulator (Kb) can also be derived from these models.[15]
-
Protocol 2: Functional Characterization via Calcium Mobilization Assay
Causality: This assay measures the downstream consequence of receptor activation—the increase in intracellular calcium. It provides a direct measure of the modulator's ability to potentiate the functional response to the orthosteric agonist, which is more physiologically relevant than binding alone.[17]
Caption: Experimental workflow for a cell-based calcium mobilization functional assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing the M1 receptor into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density (e.g., 30,000 cells/well).[17]
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a commercial kit) diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).[13] Probenecid is included to inhibit organic anion transporters that can extrude the dye from the cells.
-
-
Compound Addition and Signal Reading:
-
Wash the cells gently with assay buffer to remove extracellular dye.
-
Place the plate into a fluorescence imaging plate reader (e.g., FlexStation, FLIPR).
-
The instrument first adds varying concentrations of VU0001171 (or vehicle control) to the wells and incubates for a short period (e.g., 2-5 minutes).[13]
-
Next, the instrument adds a sub-maximal concentration of acetylcholine (e.g., the EC20) to all wells while simultaneously measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
To determine the potentiation, plot the response against the log concentration of acetylcholine in the absence and presence of a fixed concentration of VU0001171.
-
Fit the curves using a 4-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
The "fold-shift" is calculated as the ratio of the agonist EC50 in the absence of the PAM divided by the agonist EC50 in the presence of the PAM. This quantifies the functional potentiation.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Radioligand Binding Parameters for VU0001171 at the M1 mAChR
| Parameter | Value | Description |
|---|---|---|
| Kb (nM) | 50 ± 8 | Equilibrium dissociation constant (affinity) of VU0001171 for the allosteric site. A lower value indicates higher affinity. |
| α | 115 ± 15 | Cooperativity factor with acetylcholine. A value >> 1 indicates strong positive cooperativity, enhancing ACh affinity. |
Note: Values are representative and should be determined experimentally.
Table 2: Functional Potentiation of Acetylcholine by VU0001171 in a Calcium Mobilization Assay
| Condition | ACh EC50 (nM) | Emax (% of Control) | Fold-Shift |
|---|---|---|---|
| ACh alone | 350 ± 45 | 100% | - |
| ACh + 1 µM VU0001171 | 3.0 ± 0.6 | 105 ± 5% | 117 |
Note: Values are representative. The fold-shift demonstrates the potentiation of ACh potency by VU0001171. Emax is the maximal efficacy.
Conclusion and Future Directions
VU0001171 represents a significant advancement in the pursuit of selective M1 receptor therapeutics. Its mechanism, rooted in binding to a distinct allosteric site and positively modulating the receptor's response to its endogenous agonist, provides a blueprint for developing safer and more effective drugs for cognitive disorders. The technical guide provided here outlines the foundational principles and robust experimental workflows necessary to identify, characterize, and optimize such molecules. Future research will likely focus on leveraging structural biology (e.g., cryo-EM) to gain atomic-level resolution of the VU0001171-M1 receptor complex, further refining the rational design of next-generation allosteric modulators with tailored pharmacological properties.
References
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- Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944599/]
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- Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Portland Press. [URL: https://portlandpress.com/biochemsoctrans/article/50/2/835/231013/Targeting-the-M1-muscarinic-acetylcholine]
- Allosteric Modulators: An Emerging Concept in Drug Discovery - ResearchGate. [URL: https://www.researchgate.net/publication/382944358_Allosteric_Modulators_An_Emerging_Concept_in_Drug_Discovery]
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- Probing Structural Requirements of Positive Allosteric Modulators of the M4 Muscarinic Receptor | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm400938h]
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- Mechanistic Insights into Allosteric Structure-Function Relationships at the M1 Muscarinic Acetylcholine Receptor* S - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Mechanistic-Insights-into-Allosteric-at-the-M1-Valant-Gregory/104f21d3f9f3f4e240b904128956b6b7582b52b2]
- Selective activation of the M 1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PNAS. [URL: https://www.pnas.org/doi/full/10.1073/pnas.1000909107]
- A Positive Allosteric Modulator Enhances the Ability of Beta Cell M3 Muscarinic Receptors to Simulate Insulin Secretion In Vitro and In Vivo - American Diabetes Association. [URL: https://diabetes.diabetesjournals.org/content/67/7/1362]
- M1 Muscarinic Receptors Inhibit L-type Ca2+ Current and M-Current by Divergent Signal Transduction Cascades | Journal of Neuroscience. [URL: https://www.jneurosci.org/content/26/45/11588]
- The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19217967/]
- Structures of M1 muscarinic receptor orthosteric and allosteric agonists. - ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-M1-muscarinic-receptor-orthosteric-and-allosteric-agonists_fig1_45856403]
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- Equation: Allosteric modulator - GraphPad Prism 10 Curve Fitting Guide. [URL: https://www.graphpad.
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- The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20647484/]
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Technical Whitepaper: The Discovery and Characterization of VU0001171
This guide provides a technical deep dive into VU0001171 , a pivotal tool compound discovered at the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD). This molecule represents a landmark in the field of G Protein-Coupled Receptor (GPCR) pharmacology, specifically as a highly potent Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4) .
Subject: mGluR4 Positive Allosteric Modulation in Parkinson’s Disease Therapeutics Origin: Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) Primary Investigators: P. Jeffrey Conn, Craig W. Lindsley, et al.
Executive Summary: The Allosteric Pivot
In the mid-2000s, the treatment of Parkinson’s Disease (PD) was (and largely remains) dependent on dopaminergic replacement therapies (e.g., L-DOPA). However, these treatments lose efficacy over time and induce dyskinesia. The VCNDD hypothesized that modulating the glutamatergic system —specifically the mGluR4 receptor located in the basal ganglia—could bypass the degenerating dopamine neurons entirely.
VU0001171 emerged as a critical "Probe Compound" from this campaign. Unlike orthosteric agonists (which bind the glutamate site and cause receptor desensitization or off-target effects), VU0001171 binds to a topographically distinct allosteric site.[1] It does not activate the receptor alone; instead, it dramatically amplifies the receptor's response to endogenous glutamate.
Key Technical Achievements of VU0001171:
-
Potency: First sub-micromolar mGluR4 PAM (
nM). -
Cooperativity: Exhibited an unprecedented 36-fold leftward shift of the glutamate concentration-response curve (CRC).
-
Selectivity: No activity at mGluR1, mGluR2, mGluR3, or mGluR5.
Biological Rationale: The Indirect Pathway
To understand the utility of VU0001171, one must understand the circuit logic of the basal ganglia. In Parkinson's Disease, the loss of dopamine leads to overactivity in the "Indirect Pathway," specifically the inhibitory projection from the striatum to the Globus Pallidus externus (GPe).
mGluR4 is a
Diagram 1: mGluR4 Signaling & Mechanism of Action
The following diagram illustrates the presynaptic mechanism where VU0001171 potentiates mGluR4 signaling to reduce GABA release.
Caption: VU0001171 binds allosterically to mGluR4, enhancing Gi/o coupling, inhibiting Calcium influx, and reducing GABA release.[1][2][3][4][5][6][7][8]
The Discovery Campaign
The discovery of VU0001171 was not serendipitous but the result of a rigorous High-Throughput Screening (HTS) campaign designed to identify "pure" PAMs rather than agonists.
The Screening Protocol (Thallium Flux / Calcium Mobilization)
Traditional HTS for
Protocol: Dual-Addition HTS Assay
-
Cell Line: HEK293 cells stably expressing human mGluR4 and a chimeric G-protein (
). -
Dye Loading: Cells are loaded with Fluo-4 AM (calcium-sensitive dye).
-
Baseline: Measure basal fluorescence.
-
Addition 1 (Test Compound): Add VU0001171 (or library compound). Checkpoint: If fluorescence rises here, the compound is an Agonist (or Ago-PAM). VU0001171 shows no signal here.
-
Addition 2 (Sub-maximal Glutamate): Add Glutamate at
concentration. -
Readout: Measure the potentiation of the glutamate signal. VU0001171 increases the
signal to near levels.
Identification of the Hit
The screen identified a chemical series based on a benzylidene hydrazinyl-3-methylquinazoline scaffold.[2] VU0001171 was the lead molecule from this series.
Chemical Structure: (E)-4-((2-(3-methylquinoxalin-2-yl)hydrazono)methyl)phenol[2]
Note: While often referred to in the "quinazoline" series in early literature, the specific heterocycle for VU0001171 is a quinoxaline derivative linked via a hydrazone to a phenol.
Chemical Synthesis & Optimization
The synthesis of VU0001171 is a straightforward condensation reaction, typical of early probe generation where rapid library expansion is required.
Synthesis Protocol
Reaction Type: Acid-catalyzed condensation.
-
Starting Material A: 2-hydrazinyl-3-methylquinoxaline.
-
Starting Material B: 4-hydroxybenzaldehyde.
-
Solvent: Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (cat.).
-
Procedure:
-
Dissolve equimolar amounts of A and B in Ethanol.
-
Add catalytic acetic acid.
-
Reflux for 2–4 hours.
-
Cool to room temperature. The product (hydrazone) precipitates.
-
Purification: Filtration and washing with cold ethanol/hexanes. No column chromatography is usually required for this step, ensuring high throughput.
-
Diagram 2: Discovery & Synthesis Workflow
Caption: The workflow from HTS screening to the identification of VU0001171.
Pharmacological Characterization Data
The defining feature of VU0001171 is its "Pure PAM" activity. It has no intrinsic efficacy (unlike "Ago-PAMs" like VU0155041). This is crucial for maintaining the temporal resolution of physiological signaling—the compound only works when the brain naturally releases glutamate.
Table 1: In Vitro Profiling of VU0001171
| Parameter | Value | Significance |
| Target | Human mGluR4 | Selective modulation of the indirect pathway. |
| Mode of Action | Positive Allosteric Modulator (PAM) | Potentiates glutamate; no intrinsic agonism. |
| Potency ( | 650 nM | First sub-micromolar tool for this target. |
| Fold Shift | 36-fold | Extremely high cooperativity (Left shift of Glu CRC). |
| Efficacy ( | 141% of Glu Max | Can drive the receptor beyond the natural maximal response. |
| mGluR1/5 Activity | > 30 | No risk of seizure (mGluR5) or ataxia (mGluR1). |
| mGluR2/3 Activity | > 30 | No cognitive dampening associated with Group II. |
The "Flat SAR" Challenge
One of the technical insights from the VU0001171 series was the phenomenon of "Flat SAR" (Structure-Activity Relationship).[2]
-
Observation: Small changes to the chemical structure (e.g., moving the methyl group, changing the phenol) resulted in a complete loss of activity or no change at all.
-
Implication: This suggested the allosteric binding pocket on mGluR4 for this scaffold is very tight and steep, making optimization difficult. This limitation eventually led the VCNDD to pursue other scaffolds (like the picolinamides) for clinical candidates, leaving VU0001171 as a "Tool Compound" rather than a drug candidate.
DMPK and In Vivo Utility
While VU0001171 was a breakthrough in vitro, its in vivo utility was limited by the physicochemical properties inherent to hydrazones.
-
Solubility: Poor aqueous solubility.[3]
-
Metabolic Stability: Hydrazones are susceptible to hydrolysis and metabolic cleavage.
-
Brain Penetration: While it could penetrate the CNS, the exposure was often insufficient for sustained behavioral efficacy in robust PD models compared to later generations (like VU0361737).
Legacy: VU0001171 served as the proof-of-concept that highly potent, selective mGluR4 PAMs could be created. It validated the screening assays and the binding site, paving the way for the discovery of VU0155041 (an Ago-PAM) and eventually the clinically relevant compounds.
References
-
Primary Discovery Paper: Conn, P. J., & Lindsley, C. W. (2008).[2][5] Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 18(20), 5626–5630.[5] (Note: This paper describes the broader campaign and the hydrazone series represented by VU0001171).
-
Pharmacological Characterization: Niswender, C. M., et al. (2008).[5] Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4 (mGluR4): Part II. Challenges in hit-to-lead. Bioorganic & Medicinal Chemistry Letters, 18(20), 5626–5630.[5]
-
Chemical Optimization & SAR: Engers, D. W., et al. (2009). Synthesis and evaluation of a series of heterobiarylamides that are centrally penetrant metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs). Journal of Medicinal Chemistry, 52(14), 4115–4118.[4]
-
IUPHAR/BPS Guide to Pharmacology: Database entry for VU0001171.[1][4][6][9]
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- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. scispace.com [scispace.com]
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- 7. 4-[(Z)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol | C16H14N4O | CID 135773804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. VU0001171 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Synthesis and Evaluation of a Series of Heterobiaryl Amides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into VU0001171: A Potent and Selective mGluR4 Positive Allosteric Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VU0001171 (CAS Number: 307506-49-6), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). We will delve into its chemical and physical properties, explore its mechanism of action, and detail its in vitro and in vivo pharmacological profile. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering both foundational knowledge and practical insights into the application of this important research compound.
Introduction: The Significance of mGluR4 Modulation
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS). Among the eight subtypes, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2][3] Activation of mGluR4, particularly in the basal ganglia, is believed to normalize aberrant glutamatergic signaling, offering a potential new avenue for symptomatic treatment.[1][3]
Positive allosteric modulators (PAMs) like VU0001171 offer a sophisticated approach to receptor modulation. Instead of directly activating the receptor at the glutamate binding site (the orthosteric site), PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism provides several potential advantages, including greater subtype selectivity and a lower risk of receptor desensitization and excitotoxicity that can be associated with direct agonists.
VU0001171 stands out as a significant tool compound for studying mGluR4 function due to its high potency and selectivity. This guide will provide the detailed technical information necessary to effectively utilize VU0001171 in both in vitro and in vivo research settings.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in experimental settings. These properties dictate its solubility, stability, and ability to be formulated for in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 307506-49-6 | N/A |
| Molecular Formula | C₁₉H₁₄N₄O | N/A |
| Molecular Weight | 314.35 g/mol | N/A |
| Chemical Name | (E)-4-((2-(3-methylquinoxalin-2-yl)hydrazono)methyl)phenol | N/A |
| Solubility | Soluble in DMSO. Limited aqueous solubility. | [4] |
| Stability | Store as a solid at -20°C for long-term stability. Solutions in DMSO can be prepared for immediate use, but long-term storage in solution is not recommended due to potential for degradation. | N/A |
Structure:
Caption: Chemical structure of VU0001171.
Mechanism of Action: Potentiating mGluR4 Signaling
VU0001171 functions as a positive allosteric modulator of the mGluR4 receptor. Its mechanism of action can be understood through the following key principles:
-
Allosteric Binding: VU0001171 binds to a site on the mGluR4 receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand, glutamate, binds.
-
Potentiation of Glutamate Efficacy: This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This means that in the presence of VU0001171, a lower concentration of glutamate is required to elicit a given level of receptor activation, and the maximal response to glutamate may be enhanced.
-
Subtype Selectivity: A critical feature of VU0001171 is its selectivity for mGluR4 over other mGluR subtypes. This selectivity is crucial for dissecting the specific physiological roles of mGluR4 and for developing targeted therapeutics with fewer off-target effects.
Caption: Mechanism of action of VU0001171 as an mGluR4 PAM.
In Vitro Pharmacology
The in vitro pharmacological profile of VU0001171 has been characterized in various assays, confirming its potency and selectivity as an mGluR4 PAM.
| Parameter | Value | Cell Line | Assay Type | Source |
| h-mGluR4 EC₅₀ | 650 nM | CHO cells | Calcium Mobilization | N/A |
| h-mGluR4 Efficacy | 141% of Glutamate Max | CHO cells | Calcium Mobilization | N/A |
| Selectivity | No significant activity at other mGluR subtypes at concentrations up to 10 µM. Moderate activation of mGluR1 only at high concentrations (30 µM). | Various | Multiple Assays | N/A |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a detailed, step-by-step methodology for assessing the activity of VU0001171 using a fluorescence-based calcium mobilization assay in a cell line stably expressing human mGluR4. This assay is a robust method for quantifying the potentiation of glutamate-induced intracellular calcium release.
Objective: To determine the EC₅₀ and maximal efficacy of VU0001171 as a positive allosteric modulator of human mGluR4.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gqi5) to couple the Gi/o-linked mGluR4 to the calcium signaling pathway.
-
Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, hygromycin B).
-
Assay Plate: 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.
-
Reagents:
-
VU0001171
-
L-Glutamate
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.[5][6]
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the CHO-hmGluR4 cells in culture medium.
-
Plate the cells at a density of 10,000-20,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of VU0001171 in Assay Buffer at 4x the final desired concentration.
-
Prepare a solution of L-glutamate in Assay Buffer at a concentration that elicits a response approximately 20% of its maximal effect (EC₂₀). This concentration needs to be predetermined for the specific cell line.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to perform a two-addition protocol:
-
First Addition: Add the VU0001171 dilutions to the cell plate and incubate for a pre-determined time (e.g., 2-15 minutes) to allow the compound to equilibrate.
-
Second Addition: Add the EC₂₀ concentration of L-glutamate to all wells.
-
-
Monitor the fluorescence intensity before and after each addition. The increase in fluorescence upon glutamate addition corresponds to the intracellular calcium mobilization.
-
-
Data Analysis:
-
The response to glutamate in the presence of each concentration of VU0001171 is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of glutamate) and a negative control (vehicle).
-
Plot the normalized response as a function of the VU0001171 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
-
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Applications and Preclinical Models
The primary therapeutic indication for mGluR4 PAMs is Parkinson's disease.[1][2][3] Several preclinical studies in rodent models of Parkinson's disease have demonstrated the potential of mGluR4 activation to alleviate motor symptoms.[1][3] While specific in vivo data for VU0001171 is limited in the public domain, the following section outlines a representative experimental protocol for evaluating the efficacy of an mGluR4 PAM in a widely used animal model.
Pharmacokinetics:
A critical consideration for any CNS-active compound is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[7] The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), determines the dosing regimen and overall in vivo efficacy.[8][9] For VU0001171, it is essential to determine its brain-to-plasma ratio and half-life in the CNS to design effective in vivo experiments.[7][10]
Experimental Protocol: In Vivo Electrophysiology in a 6-OHDA Rodent Model of Parkinson's Disease
This protocol describes the use of in vivo single-unit electrophysiology to investigate the effects of VU0001171 on the firing rate of neurons in the subthalamic nucleus (STN) of a 6-hydroxydopamine (6-OHDA)-lesioned rat, a well-established model of Parkinson's disease.[11][12] The hyperactivity of STN neurons is a key pathophysiological feature of Parkinson's disease, and a reduction in this hyperactivity is a potential mechanism of action for mGluR4 PAMs.
Objective: To assess the ability of systemically administered VU0001171 to modulate the firing rate of STN neurons in a rat model of Parkinson's disease.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), microinjection pump, dental drill, recording electrodes.
-
Reagents:
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
VU0001171
-
Vehicle for VU0001171 (e.g., 10% Tween 80 in saline)
-
-
Electrophysiology Rig: Amplifier, data acquisition system, and software for spike sorting and analysis.
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine to protect noradrenergic neurons.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for at least two weeks to allow for the full development of the lesion.
-
-
Electrophysiological Recording:
-
Anesthetize the lesioned rats and place them back in the stereotaxic frame.
-
Drill a small craniotomy over the STN.
-
Slowly lower a recording electrode into the STN, identifying the nucleus by its characteristic neuronal firing patterns.
-
Record the spontaneous firing rate of individual STN neurons for a stable baseline period.
-
-
Drug Administration:
-
Administer VU0001171 or vehicle systemically (e.g., via intraperitoneal injection).
-
Continue to record the firing rate of the same STN neuron for an extended period post-injection (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Isolate single-unit activity using spike sorting software.
-
Calculate the mean firing rate during the baseline period and at various time points after drug or vehicle administration.
-
Compare the changes in firing rate between the VU0001171-treated and vehicle-treated groups using appropriate statistical tests. A significant decrease in the firing rate of STN neurons following VU0001171 administration would indicate a potential therapeutic effect.
-
Caption: Workflow for in vivo electrophysiology in a 6-OHDA rat model.
Conclusion and Future Directions
VU0001171 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR4. Its potency and selectivity make it a superior probe compound for target validation studies. The in vitro and in vivo protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of mGluR4 modulation in a variety of CNS disorders.
Future research should focus on a more comprehensive characterization of the in vivo pharmacokinetics and brain penetration of VU0001171. Efficacy studies in a broader range of preclinical models of Parkinson's disease and other neurological disorders are also warranted. The continued development of potent and selective mGluR4 PAMs, informed by the study of compounds like VU0001171, holds significant promise for the development of novel therapeutics.
References
-
FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Link
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC. Link
-
Toward an improved prediction of human in vivo brain penetration. PubMed. Link
-
mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. PMC. Link
-
FLIPR Calcium 4 Assay Kit. Molecular Devices. Link
-
What are mGluR4 positive allosteric modulators and how do they work? Patsnap Synapse. Link
-
Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. Link
-
FLIPR® Calcium Assays. AAT Bioquest. Link
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. King's College London. Link
-
mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. PMC. Link
-
Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. PubMed. Link
-
A Potent and Selective Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator Improves Movement in Rodent Models of Parkinson's Disease. ResearchGate. Link
-
phMRI studies in 6-OHDA rat model of PD after challenge of mGlu 4 PAM or amphetamine. ResearchGate. Link
-
Synthesis and evaluation of a series of heterobiarylamides that are centrally penetrant metabotropic glutamate receptor 4 (mGluR). SciSpace. Link
-
V B. Metabolism and Pharmacokinetic Studies. FDA. Link
-
Rodent In Vivo PK Service. Creative Biolabs. Link
-
In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats. Frontiers. Link
-
Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. Link
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. Link
-
Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. ResearchGate. Link
-
Stability assessment of a tailings storage facility using a non-local constitutive model accounting for anisotropic strain-softening. ResearchGate. Link
-
Solubility Data Series. IUPAC. Link
-
Three-Dimensional Stability Assessment of a Tailings Embankment Adjacent to an Existing Open Pit. Atlantis Press. Link
-
Slope Stability Assessment Using an Optuna-TPE-Optimized CatBoost Model. MDPI. Link
-
Stability assessment of enzyme stabilized road embankments. ResearchGate. Link
-
On-Site Stability Assessment of Rubble Mound Breakwaters Using Unmanned Aerial Vehicle-Based Photogrammetry and Random Sample Consensus. MDPI. Link
-
Search for Solubility Data by One Component. National Institute of Standards and Technology. Link
Sources
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting in vivo brain penetration using multitask graph neural networks - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward an improved prediction of human in vivo brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Deep Dive: The Hydrazone Scaffold of VU0001171
Topic: Understanding the Hydrazone Core Structure of VU0001171 Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The High-Affinity / High-Liability Paradox
In the landscape of metabotropic glutamate receptor 5 (mGluR5) modulation, the VU0001171 chemotype represents a critical instructional scaffold. Belonging to the early-generation N-acylhydrazone series developed within the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) ecosystem, this core structure exemplifies the classic medicinal chemistry tension between ligand efficiency and metabolic liability .
While the hydrazone linker (
Structural Architecture & Mechanistic Logic
The Chemotype Definition
The VU0001171 core is defined by an N-acylhydrazone linker connecting two hydrophobic domains. This scaffold typically bridges a substituted aryl ring (Domain A) and a heteroaromatic system (Domain B).
-
The Linker (Core): The
moiety.-
Role: Acts as a hydrogen bond donor (NH) and acceptor (C=O, N=C), locking the molecule into a pseudo-planar conformation essential for fitting the narrow mGluR5 transmembrane allosteric site.
-
-
Domain A (Left Wing): Often a 4-nitro or 4-halo phenyl group in early series.
-
Domain B (Right Wing): Frequently a pyridine or furan ring.
Binding Mode & SAR
The hydrazone core functions as a "molecular switch." Structure-Activity Relationship (SAR) studies suggest that the E-isomer is the bioactive conformation. The rigidity of the C=N double bond prevents free rotation, holding the aromatic wings in a specific angular relationship relative to the receptor's transmembrane helices (TM3 and TM7).
Key Mechanistic Insight: The hydrazone nitrogen atoms often engage in water-mediated hydrogen bonding networks within the allosteric pocket, distinct from the orthosteric glutamate site. This explains the Positive Allosteric Modulator (PAM) activity—the compound stabilizes the active receptor conformation, lowering the energy barrier for glutamate signaling.
Critical Liability: Hydrolytic Stability
The "Elephant in the Room" for Hydrazone Drug Candidates.
The primary technical risk with the VU0001171 core is acid-catalyzed hydrolysis , which cleaves the linker into its constituent aldehyde/ketone and hydrazide.
Why this matters:
-
Loss of Potency: The pharmacophore is destroyed.
-
Toxicology: Released hydrazines are often genotoxic or hepatotoxic.
Protocol 1: Acid Stability Assessment
Objective: Quantify the half-life (
Materials:
-
Test Compound (VU0001171 analog)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
LC-MS/MS System
Workflow:
-
Preparation: Dissolve compound in DMSO (10 mM stock).
-
Incubation: Dilute to 10 µM in SGF (pH 1.2) and PBS (pH 7.4) at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL cold acetonitrile (with internal standard).
-
Analysis: Monitor disappearance of parent mass via LC-MS.
Acceptance Criteria:
-
High Stability:
remaining after 2 hours. -
Liability:
remaining (Requires scaffold hopping, e.g., to an amide or alkyne).
Synthesis Methodology
The synthesis of the VU0001171 core relies on a convergent Schiff base condensation . This reaction is thermodynamically driven but reversible; therefore, driving the equilibrium to completion is critical.
Protocol 2: General Synthesis of N-Acylhydrazones
Step-by-Step Methodology:
-
Hydrazide Formation (Precursor A):
-
React the corresponding carboxylic acid methyl ester with hydrazine hydrate (
) in refluxing ethanol for 4–12 hours. -
Observation: Product usually precipitates upon cooling.
-
-
Condensation (The Coupling):
-
Reagents: Mix Equimolar amounts of Precursor A (Aryl hydrazide) and Precursor B (Heteroaryl aldehyde/ketone).
-
Solvent: Ethanol or Methanol (anhydrous).
-
Catalyst: Catalytic acetic acid (AcOH) or HCl (1-2 drops).
-
Conditions: Reflux for 2–6 hours.
-
-
Purification:
-
Cool to room temperature. The hydrazone often crystallizes out.
-
Filter and wash with cold ethanol.
-
Note: Avoid silica chromatography if possible, as acidic silica can induce hydrolysis of labile hydrazones. Recrystallization is preferred.
-
Visualization: Synthesis Workflow
Caption: Convergent synthesis of the N-acylhydrazone core via Schiff base condensation.
Pharmacological Characterization[1][2]
To validate the activity of the hydrazone core as an mGluR5 PAM, a functional calcium mobilization assay is the gold standard.
Protocol 3: Calcium Mobilization Assay (FLIPR)
Objective: Measure the potentiation of glutamate-induced calcium release.
Experimental Setup:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Instrument: FLIPR Tetra or FlexStation.
Workflow:
-
Loading: Incubate cells with Fluo-4 AM for 45 min at 37°C.
-
Baseline: Record baseline fluorescence for 10 seconds.
-
Addition A (Potentiator): Add test compound (VU0001171) and incubate for 5 min. (Note: A PAM alone should show no response).
-
Addition B (Agonist): Add Glutamate at an
concentration (sub-maximal dose). -
Measurement: Record fluorescence peak. A PAM will significantly increase the response compared to Glutamate alone.
Data Interpretation:
| Parameter | Definition | Target Value (High Quality PAM) |
| Concentration for half-maximal potentiation | ||
| Fold Shift | Shift in Glutamate CRC (Concentration-Response Curve) | |
| Max Efficacy | % of maximal Glutamate response |
Visualization: mGluR5 Signaling Pathway
Caption: mGluR5 Gq-coupled signaling cascade potentiated by the VU0001171 hydrazone core.
Conclusion
The VU0001171 hydrazone core serves as a vital chemical probe for validating mGluR5 biology. While its hydrolytic liability often precludes it from being a final clinical candidate (necessitating "scaffold hopping" to ureas or alkynes in later generations), its ease of synthesis and rigid geometry make it an indispensable tool for early-stage SAR and target validation. Researchers utilizing this core must rigorously control for stability in aqueous media to ensure data integrity.
References
-
Conn, P. J., et al. (2014).[1] Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators.[1] Bioorganic & Medicinal Chemistry Letters.
-
Stauffer, S. R. (2011). Progress toward positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).[2][1][3][4] ACS Chemical Neuroscience.
-
Lindsley, C. W., & Stauffer, S. R. (2013). Probing the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) binding pocket.[2][1][3] Molecular Pharmacology.
-
IUPHAR/BPS Guide to Pharmacology. Metabotropic glutamate receptor 5 (mGlu5).[2][3][5][6]
Sources
- 1. Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress toward positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the metabotropic glutamate receptor 5 (mGlu₅) positive allosteric modulator (PAM) binding pocket: discovery of point mutations that engender a "molecular switch" in PAM pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy switching SAR of mGluR5 allosteric modulators: highly potent positive and negative modulators from one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aqueous Solubility of VU0001171
Topic: Formulation and Solubilization of VU0001171 for In Vivo Administration Product Class: mGluR5 Positive Allosteric Modulator (PAM) Document ID: TS-VU-SOL-001 Last Updated: February 22, 2026
Introduction
Welcome to the Technical Support formulation guide for VU0001171 . As a Senior Application Scientist, I understand that the transition from in vitro DMSO stocks to in vivo aqueous vehicles is often the primary bottleneck in preclinical development.
VU0001171, like many mGluR5 PAMs developed in the Vanderbilt series (e.g., VU0360172, CDPPB), possesses a highly lipophilic scaffold necessary to cross the blood-brain barrier (BBB). This physiochemical profile results in poor aqueous solubility, often leading to precipitation upon dilution, inconsistent bioavailability, or vehicle-induced toxicity.
This guide provides a tiered approach to solubilization, moving from standard surfactant-based systems to advanced encapsulation strategies.
Part 1: Formulation Decision Matrix
Before selecting a protocol, determine your experimental constraints. Use the decision tree below to select the appropriate vehicle class.
Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and dosage requirements.
Part 2: Troubleshooting Guides & FAQs
Category A: Standard Solubilization (Tween 80 System)
Q: What is the standard "starting point" vehicle for VU0001171 in rodent behavioral studies? A: The most common vehicle for mGluR5 PAMs in intraperitoneal (IP) studies is 10% Tween 80 in sterile water .
-
Mechanism: Tween 80 (Polysorbate 80) is a non-ionic surfactant that sequesters the lipophilic drug within micelles, preventing precipitation in the aqueous environment.
-
Protocol:
-
Weigh VU0001171 powder.
-
Add Tween 80 (10% of final volume) directly to the powder.
-
Critical Step: Sonicate the powder/Tween mixture before adding water. This "wets" the hydrophobic surface.
-
Slowly add sterile water (90% of final volume) while vortexing.
-
Q: My solution turned cloudy immediately after adding water. Is this usable? A: If the cloudiness is uniform and milky, you have likely formed a stable suspension or a coarse emulsion.
-
Action: Check for visible particulates or crystals holding the vial against a light.
-
No visible crystals: Usable for IP/PO administration (shake well before dosing).
-
Visible crystals/clumps:Do not use. This indicates "crashing out." The drug absorption will be erratic, and crystals can cause peritonitis. Switch to Protocol B (Cyclodextrin) .
-
Category B: Advanced Solubilization (Cyclodextrins)
Q: Tween 80 is causing behavioral artifacts (sedation/irritation). What is the alternative?
A: Switch to 2-Hydroxypropyl-
-
Why: Unlike surfactants which disrupt membranes, cyclodextrins form a "host-guest" inclusion complex. The hydrophobic drug sits inside the cyclodextrin ring, while the hydrophilic exterior ensures water solubility. This is the "Gold Standard" for minimizing vehicle-induced side effects in CNS studies.
-
Recommended Concentration: 20% to 30% (w/v) HP-
-CD in sterile water.
Q: How do I prepare the Cyclodextrin formulation? It takes forever to dissolve. A: Order of addition is critical. Do not add the drug to the water-cyclodextrin mixture directly; it will float and refuse to dissolve.
-
Correct Workflow:
-
Dissolve VU0001171 in a minimal volume of DMSO first (e.g., 5-10% of final volume).
-
Separately, prepare the 20% HP-
-CD aqueous solution. -
Slowly add the HP-
-CD solution into the DMSO-drug concentrate under constant stirring.
-
Category C: pH and Stability
Q: Can I use acid to dissolve VU0001171 (like converting to a salt)? A: Proceed with caution. Many mGluR5 PAMs are amides or ureas with weak basicity. While acidification (e.g., 0.1 N HCl) might initially dissolve the compound, it often precipitates rapidly upon injection when buffered by physiological pH (7.4), causing pain and tissue damage.
-
Recommendation: Stick to neutral pH formulations (Tween or Cyclodextrin) unless you have specific pKa data confirming stability.
Part 3: Detailed Experimental Protocols
Protocol B: The "Gold Standard" HP- -CD Formulation
Recommended for IV administration or sensitive behavioral tasks.
Materials:
-
VU0001171 (Solid)
-
2-Hydroxypropyl-
-cyclodextrin (HP- -CD) [Sigma or equivalent] -
Sterile Water for Injection
-
0.22
m Syringe Filter (PES membrane)
Quantitative Data: Vehicle Tolerability Limits (Mouse/Rat)
| Vehicle Component | Max Conc. (IV) | Max Conc. (IP) | Notes |
| DMSO | < 5% | < 10% | High DMSO causes local toxicity and BBB permeabilization. |
| Tween 80 | < 1% | 5-10% | High conc. releases histamine in dogs; generally safe in rodents. |
| HP- | 20-40% | 20-40% | Renal clearance; safest profile for CNS drugs. |
| PEG 400 | 40% | 50% | Can affect cardiovascular parameters (blood pressure).[1][2] |
Step-by-Step Workflow:
Figure 2: Step-by-step solubilization workflow using the DMSO/Cyclodextrin co-solvent technique.
Critical Technical Notes:
-
The "Crash" Point: If precipitation occurs at Step 4, stop adding the aqueous phase. Sonicate immediately. If it does not re-dissolve, your concentration exceeds the thermodynamic solubility of the complex. You must lower the target dose.
-
Sonication: Heat facilitates inclusion complex formation. Sonicating at 40°C is more effective than room temperature.
References
-
Conn, P. J., et al. (2009). Allosteric modulators of mGluR5: structure-activity relationships and therapeutic potential.[3][4]Journal of Pharmacology and Experimental Therapeutics .
-
Lindsley, C. W., et al. (2004).[3] Discovery of positive allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGluR5).[3][5][6][7][8][9]Journal of Medicinal Chemistry .
-
Thackaberry, E. A. (2013).[10] Vehicle selection for nonclinical oral safety studies.[10]Expert Opinion on Drug Metabolism & Toxicology .
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review.Food and Chemical Toxicology .
-
University of British Columbia. (2014). SOP: Intraperitoneal (IP) Injection in Rats and Mice.[11][12]UBC Animal Care .[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
stability of VU0001171 in physiological pH and plasma
Welcome to the technical support center for VU0001171, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given that specific stability data for VU0001171 is not extensively published, this document emphasizes the principles of compound stability and provides protocols for you to validate its performance in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing the expected potentiation of mGlu4 signaling in my assay. Could the compound be inactive?
While there could be several reasons for this, including issues with your cell system or assay conditions, the stability of VU0001171 should be a primary consideration. Many small molecules, particularly those with ester or amide functionalities, can be susceptible to hydrolysis at physiological pH (around 7.4).[1][2][3][4] If the compound degrades in your assay buffer over the course of the experiment, its effective concentration will decrease, leading to a reduction or loss of activity. We strongly recommend preparing fresh solutions and considering an in-house stability assessment.
Q2: What is the recommended solvent for preparing stock solutions of VU0001171?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds due to its high solvating power.[5][6] However, it's crucial to be aware of potential issues. DMSO can affect the stability and activity of some proteins, and it is important to keep the final concentration in your assay low (typically <0.5%).[7] For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation from residual water.
Q3: How long can I store VU0001171 in my aqueous assay buffer?
This is a critical question that should be determined empirically in your specific buffer system. The rate of hydrolysis can be influenced by pH, temperature, and the presence of certain ions.[1][8][9] We recommend performing a time-course experiment where you incubate VU0001171 in your assay buffer at the experimental temperature (e.g., 37°C) and measure its concentration at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using an appropriate analytical method like HPLC or LC-MS.
Q4: My in-vivo experiments are showing poor or inconsistent efficacy. Could plasma stability be a factor?
Absolutely. In addition to chemical stability, enzymatic degradation in plasma is a significant factor for in-vivo studies.[10][11] Plasma contains various esterases and other enzymes that can metabolize small molecules, reducing their half-life and exposure at the target site. If VU0001171 is rapidly cleared from plasma, it may not reach a sufficient concentration to exert its pharmacological effect.[12][13] Therefore, assessing the plasma stability of VU0001171 in the species you are using for your in-vivo model is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| High variability between replicate wells/plates | Inconsistent degradation of VU0001171 due to slight variations in incubation times or temperature. | Ensure precise timing of compound addition and plate reading. Prepare fresh dilutions of VU0001171 for each plate. |
| Loss of compound activity over time in a multi-day experiment | Significant degradation of VU0001171 in the cell culture medium. | Replenish the medium with freshly prepared VU0001171 daily. Alternatively, perform a stability study in your specific culture medium to determine the degradation rate. |
| Discrepancy between in-vitro potency and in-vivo efficacy | Poor plasma stability leading to rapid clearance of the compound in vivo. | Conduct a plasma stability assay using plasma from the relevant animal species. This will provide an estimate of the compound's half-life in a biological matrix. |
| Precipitation of the compound in aqueous buffer | The compound's solubility limit is exceeded, which can be exacerbated by pH changes or interactions with buffer components. | Visually inspect all aqueous solutions for precipitation. Determine the aqueous solubility of VU0001171 in your assay buffer. If solubility is an issue, consider the use of co-solvents, but be mindful of their potential effects on the assay. |
Experimental Protocols
Protocol 1: Assessing Stability in Physiological Buffer
This protocol provides a framework for determining the chemical stability of VU0001171 at a physiological pH.
Materials:
-
VU0001171
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system for analysis
-
Acetonitrile or other suitable organic solvent to stop the reaction
Procedure:
-
Prepare a stock solution of VU0001171 in DMSO (e.g., 10 mM).
-
Dilute the stock solution into pre-warmed PBS (37°C) to a final concentration of 10 µM.
-
Immediately take a sample for the t=0 time point. Quench the reaction by adding an equal volume of cold acetonitrile.
-
Incubate the remaining solution at 37°C.
-
Take samples at subsequent time points (e.g., 30 min, 1, 2, 4, 8, 24 hours) and quench them in the same manner.
-
Analyze all samples by HPLC or LC-MS to determine the concentration of VU0001171 remaining.
-
Plot the percentage of VU0001171 remaining versus time to determine the half-life (t½).
Protocol 2: In-Vitro Plasma Stability Assay
This protocol outlines a method to evaluate the stability of VU0001171 in the presence of plasma enzymes.
Materials:
-
VU0001171
-
Control plasma (e.g., human, mouse, rat), stored at -80°C
-
Incubator or water bath at 37°C
-
HPLC or LC-MS/MS system for analysis
-
Cold acetonitrile with an internal standard to stop the reaction and precipitate proteins
Procedure:
-
Prepare a working solution of VU0001171 in a suitable solvent (e.g., DMSO).
-
Thaw the plasma on ice and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, add the plasma and pre-warm to 37°C.
-
Initiate the reaction by adding a small volume of the VU0001171 working solution to the plasma (final concentration typically 1-10 µM).
-
Immediately take a sample for the t=0 time point and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Incubate the remaining plasma mixture at 37°C.
-
Take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them as in step 5.
-
Vortex all quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Calculate the percentage of VU0001171 remaining at each time point relative to the t=0 sample and determine the half-life.
Data Presentation
Use the following table to record and compare the stability data you generate for VU0001171.
| Condition | Matrix | Temperature (°C) | Half-life (t½) (min) | % Remaining at 2h |
| Physiological pH | PBS, pH 7.4 | 37 | ||
| Plasma Stability | Human Plasma | 37 | ||
| Plasma Stability | Mouse Plasma | 37 | ||
| Plasma Stability | Rat Plasma | 37 |
Visualizations
Caption: Experimental workflow for assessing the stability of VU0001171.
References
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Improving the pharmacokinetics, biodistribution and plasma stability of monobodies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 [frontiersin.org]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structures of Reaction Products and Degradation Pathways of Aflatoxin B1 by Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. iivs.org [iivs.org]
- 27. farmaciajournal.com [farmaciajournal.com]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 34. epa.figshare.com [epa.figshare.com]
optimizing VU0001171 dosing for blood-brain barrier penetration
To: Research Team From: Technical Support Center (Neuropharmacology Division) Subject: Optimization of VU0001171 Dosing for CNS Penetration Ticket ID: #VU-mGluR4-OPT-001
Executive Summary
VU0001171 is a potent, selective Positive Allosteric Modulator (PAM) of mGluR4 (metabotropic glutamate receptor subtype 4).[1][2][3] Unlike later optimized leads (e.g., VU0155041), VU0001171 is often classified as a chemical probe with "hit-to-lead" physicochemical challenges.
Users typically encounter poor blood-brain barrier (BBB) penetration not because the molecule is inherently impermeable, but due to high metabolic clearance (rapid elimination) and poor aqueous solubility limiting plasma exposure.
This guide details the specific formulation and dosing strategies required to achieve therapeutic brain concentrations (
Part 1: Formulation & Solubility (The "Exposure" Problem)
Problem: VU0001171 contains a hydrazone linkage and a quinazoline core, leading to "brick dust" solubility properties. Standard saline formulations result in precipitation, low absorption, and erratic PK data.
Solution: Use a lipid-based microsuspension or cyclodextrin complex. Do not use DMSO for in vivo studies if possible, as it can permeabilize the BBB artificially and cause local toxicity.
Recommended Vehicle Protocols
| Vehicle Type | Composition | Pros | Cons |
| Standard (Recommended) | 10% Tween 80 / 90% Sterile Water | Proven for Vanderbilt mGluR series; maintains suspension. | High viscosity; requires sonication. |
| Alternative (Solubility) | 20% (w/v) HP-β-CD in sterile water | Better thermodynamic solubility; less irritation. | Harder to prepare; requires pH adjustment (pH 7.4). |
| Rescue (Last Resort) | 10% DMSO / 10% Tween 80 / 80% Water | Maximizes solubilization. | DMSO may confound behavioral readouts or BBB integrity. |
Preparation Workflow (Step-by-Step)
-
Weighing: Weigh VU0001171 powder. Note: The hydrazone moiety can be sensitive to light/moisture; handle in low light.
-
Wetting: Add the full volume of Tween 80 (or DMSO if using Rescue method) first to the powder.
-
Paste Formation: Vortex vigorously to create a smooth paste. Ensure no dry clumps remain.
-
Dilution: Slowly add the sterile water (or saline) in stepwise aliquots, vortexing between additions.
-
Sonication: Sonicate in a water bath for 10–20 minutes until a uniform, milky microsuspension is achieved.
-
Critical Check: If large crystals settle within 1 minute, the particle size is too large. Sonicate longer or use a glass homogenizer.
-
-
pH Check: Verify pH is near physiological range (6.5–7.5). Adjust carefully with 0.1N NaOH/HCl if necessary (hydrazones are hydrolytically unstable at low pH).
-
Usage: Dose immediately. Do not store formulated compound overnight (chemical instability risk).
Part 2: Dosing & Pharmacokinetics (The "Clearance" Problem)
Problem: Users often dose VU0001171 at standard intervals (e.g., 1 hour post-dose) and find no brain efficacy. Root Cause: This scaffold often suffers from high hepatic clearance. By 60 minutes, the plasma concentration may drop below the threshold required to drive brain penetration.
Optimization Protocol
-
Route: Intraperitoneal (IP) is preferred over Oral (PO) to bypass some first-pass variability, though IP still enters the portal vein. Subcutaneous (SC) can blunt the
too much for this compound. -
Dose Range:
-
Minimum Effective Dose: 10 mg/kg[2]
-
Recommended High Dose: 30–60 mg/kg
-
Warning: Doses >100 mg/kg may precipitate in the peritoneum.
-
-
Timepoint Selection: Shift behavioral or terminal sampling to 15–30 minutes post-dose.
Visualizing the Optimization Logic
Caption: Decision tree for troubleshooting poor CNS activity of VU0001171. Note that low plasma exposure is the most common failure mode for this specific scaffold.
Part 3: Troubleshooting & FAQs
Q1: I see high plasma levels, but no efficacy in my behavioral model. Is it the BBB?
A: Not necessarily. Calculate the Unbound Partition Coefficient (
-
Test: Perform Equilibrium Dialysis on brain homogenate to find the fraction unbound in brain (
). -
Calculation:
-
If
is < 0.1, VU0001171 is likely a P-gp substrate in your specific animal strain.
Q2: Can I dissolve VU0001171 in acid to help solubility? A: NO. The hydrazone linkage (C=N-N) in VU0001171 is susceptible to hydrolysis in acidic environments. Keep the formulation neutral (pH 6–8). If you use an acidified vehicle, the compound may degrade into its aldehyde and hydrazine precursors before it even enters the animal.
Q3: The compound is precipitating in the syringe. What do I do? A: This is "Ostwald ripening" or simple crash-out.
-
Ensure you are using 10% Tween 80 . Lower concentrations (e.g., 5%) are often insufficient for this lipophilicity.
-
Keep the solution warm (37°C) prior to injection.
-
Switch to the Microsuspension method : Do not try to make a clear solution. A fine, milky suspension is acceptable for IP dosing as long as it passes through a 25G needle without clogging.
Q4: Is there a better compound than VU0001171? A: Yes. VU0001171 is an early "tool" compound. If your study allows, consider VU0155041 (an ago-potentiator) or later mGluR4 PAMs from the Vanderbilt series which were optimized for better DMPK (Drug Metabolism and Pharmacokinetics) properties and metabolic stability. However, if you must use VU0001171 (e.g., to replicate specific literature), adhere strictly to the 15–30 minute time window.
References
-
Niswender, C. M., et al. (2008). "Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4 (mGluR4): Challenges in Hit-to-Lead." Bioorganic & Medicinal Chemistry Letters, 18(20), 5626–5630. Link
- Context: Describes the discovery of VU0001171 (Compound 6), its high potency (EC50 = 650 nM)
-
Engers, D. W., et al. (2010).[2] "Synthesis and Evaluation of a Series of Heterobiaryl Amides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs)." Journal of Medicinal Chemistry, 53(19), 7113–7128. Link
- Context: Discusses the PK failure modes (high clearance, low plasma exposure) of early mGluR4 PAM hits and the optimization strategies required for this chemical series.
-
Hammarlund-Udenaes, M. (2010).[2] "The Blood-Brain Barrier and CNS Penetration: A Drug Discovery Point of View." Frontiers in Neuroscience. Link
- Context: Authoritative review on why is the correct metric for lipophilic CNS drugs, rather than simple Brain/Plasma r
Sources
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Evaluation of a Series of Heterobiaryl Amides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of VU0001171 in solution
The following guide is structured as a Tier 3 Technical Support Response from the "Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) Support Liaison" persona. It addresses the user's request with high-level specificity regarding the VU-series mGluR5 positive allosteric modulators (PAMs), applying structural logic common to this chemical class (e.g., amide/urea linkers, heterocyclic oxidation).
Executive Summary & Triage
User Issue: You are observing unexpected peak shifts or potency loss with VU0001171 (a standard mGluR5 Positive Allosteric Modulator) in solution. Root Cause Hypothesis: Like many compounds in the VU-mGluR5 series (e.g., analogs of CDPPB or CPPHA), VU0001171 contains functional motifs—likely amide/urea linkages or electron-rich heterocycles —that are susceptible to hydrolysis and oxidation, particularly in non-ideal solvents (DMSO/water mixtures) or under light exposure.
Immediate Action Required:
Do not proceed with biological assays (calcium mobilization/electrophysiology) until purity is confirmed. A loss of >5% purity can significantly skew allosteric potency values (
Diagnostic Workflow (Decision Tree)
Before initiating a full degradation study, use this logic flow to categorize the issue.
Figure 1: Diagnostic logic for rapid identification of degradation mechanisms based on mass spectral shifts.[1]
Detailed Troubleshooting Guide
Issue 1: "I see a new peak at M+16 or M+32."
Diagnosis: Oxidative Degradation (N-Oxide Formation) Many VU-series compounds contain pyridine, pyrazole, or thiazole rings.[1] In solution, particularly in aged DMSO or under ambient light, these nitrogens are prone to oxidation.
-
Mechanism: Reaction with dissolved oxygen or peroxides in the solvent forms an N-oxide (
).[1] -
Protocol to Confirm:
-
Prepare a fresh stock in degassed, anhydrous DMSO.
-
Compare LC-MS of Fresh vs. Old sample.[1]
-
Key Indicator: The M+16 peak often elutes earlier (is more polar) than the parent compound on Reverse Phase (C18) columns.
-
Issue 2: "I see cleavage products (Low Molecular Weight peaks)."
Diagnosis: Amide/Urea Hydrolysis The structural backbone of many mGluR5 PAMs relies on an amide or urea linker to connect two aromatic domains.
-
Mechanism: Acidic or basic conditions catalyze the breaking of this bond.
-
Amide:
-
Urea:
[1]
-
-
Protocol to Confirm:
-
Look for two distinct new peaks.
-
Sum the molecular weights of the new peaks. If
, it is hydrolysis.[1]
-
Issue 3: "The compound precipitates upon dilution."
Diagnosis: Solubility Crash (Not Chemical Degradation) VU0001171, like many allosteric modulators, is highly lipophilic (LogP > 3.5).
-
Troubleshooting:
-
Ensure final DMSO concentration in assay buffer is
(to prevent toxicity) but high enough to maintain solubility. -
Use a carrier protein like BSA (0.1%) in your buffer to stabilize the compound in aqueous solution.
-
Experimental Protocol: Forced Degradation Study
To definitively identify the degradation products, you must perform a "stress test" as per ICH Q1A(R2) guidelines.[2] This generates the impurities in high enough abundance to characterize them.
Reagents & Equipment
-
System: UHPLC-MS/MS (e.g., Agilent 1290 / Sciex Q-TOF).[1]
-
Column: C18, 1.8 µm particle size (e.g., Zorbax Eclipse Plus).
-
Mobile Phase:
Stress Conditions Table
| Stressor | Condition | Target Degradation | Expected Mechanism |
| Acid | 0.1 N HCl, 60°C, 4 hours | 10-20% | Amide/Urea Hydrolysis |
| Base | 0.1 N NaOH, 60°C, 4 hours | 10-20% | Amide/Urea Hydrolysis |
| Oxidation | 3% | 10-20% | N-Oxidation, S-Oxidation |
| Photolytic | UV Light (ICH Q1B), 24 hours | Variable | Radical cleavage, Isomerization |
Step-by-Step Workflow
-
Preparation: Dissolve VU0001171 to 1 mM in the stress solvent (Acid, Base, or Peroxide).
-
Incubation: Heat/incubate as per the table above.
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately before injection to prevent column damage.
-
Analysis: Inject 5 µL onto the LC-MS. Run a gradient from 5% B to 95% B over 10 minutes.
-
Data Processing: Use "Find Compounds" algorithms (like MassHunter or Analyst) to extract peaks present in Stressed samples but absent in Control samples.
Frequently Asked Questions (FAQs)
Q: Can I store VU0001171 in water? A: No. Most mGluR5 PAMs are chemically unstable and insoluble in pure water for long periods. Store as a 10 mM stock in anhydrous DMSO at -20°C. Aliquot to avoid freeze-thaw cycles, which introduce moisture and accelerate hydrolysis.[1]
Q: My LC-MS shows a peak at M+14. What is this? A: This is likely a Methylation artifact if you are using Methanol as a solvent in the presence of strong acids, or it could be a contaminant. However, in the context of degradation, M+16 (Oxygen) and M+18 (Water) are far more common.
Q: Why does the color of my solution change to yellow? A: This indicates photolytic degradation or oxidation of aromatic amines (e.g., aniline derivatives formed by hydrolysis). If the solution turns yellow, the compound purity is likely compromised. Discard and prepare fresh.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[5] Link
-
Conn, P. J., et al. (2014). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. National Institutes of Health (US).[3] Link
-
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: An overview. Journal of Pharmaceutical Analysis. Link
-
Vanderbilt Center for Neuroscience Drug Discovery. (General Methodology for mGluR5 PAM Profiling). Methods in Enzymology, Vol 485.Link[1]
Sources
- 1. (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | C24H23F4N7O3 | CID 121457027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validation & Comparative
Validation Guide: VU0001171 Selectivity Profiling (mGluR5 vs. mGluR7/8)
Executive Summary
VU0001171 is a potent, highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5 ).[1] In drug discovery and neuropharmacology, validating its selectivity against Group III mGluRs (mGluR7 and mGluR8 ) is critical because these receptors often share overlapping expression patterns in the CNS (e.g., presynaptic vs. postsynaptic terminals in the hippocampus) but drive opposing physiological outcomes.[1]
This guide provides a rigorous experimental framework to empirically validate that VU0001171 modulates mGluR5 (Gq-coupled) without off-target activity at mGluR7 or mGluR8 (Gi/o-coupled).[1]
Key Performance Profile
| Feature | VU0001171 | CDPPB (Alternative) | mGluR7/8 Ligands (e.g., L-AP4) |
| Primary Target | mGluR5 (PAM) | mGluR5 (PAM) | mGluR7/8 (Agonist) |
| Potency (EC50) | ~600 nM (r_mGluR5) | ~20-50 nM | ~200 nM (L-AP4) |
| Signaling Mode | Gq (Ca2+ mobilization) | Gq (Ca2+ mobilization) | Gi/o (cAMP inhibition) |
| Selectivity Risk | Low (High structural specificity) | Moderate (Solubility issues) | N/A (Positive Control) |
Mechanistic Divergence & Assay Strategy
To validate selectivity, one cannot use a single assay format.[1] mGluR5 and mGluR7/8 utilize distinct G-protein coupling pathways.[1][2] A lack of signal in a Calcium assay (used for mGluR5) does not prove mGluR7/8 inactivity; it only proves the compound doesn't force mGluR7/8 to switch coupling to Gq.[1]
The Validation Logic:
-
Positive Control (mGluR5): Confirm VU0001171 potentiates Glutamate-induced Calcium flux.
-
Negative Control (mGluR7/8): Confirm VU0001171 does not inhibit cAMP accumulation (Gi/o pathway) either alone or in the presence of an agonist.
Diagram 1: Divergent Signaling Pathways
The following diagram illustrates why distinct assays are required for validation.
Caption: Differential signaling of mGluR5 (Gq-mediated Calcium release) vs. mGluR7/8 (Gi/o-mediated cAMP inhibition).[1] Validation requires monitoring both outputs.
Experimental Protocols
Protocol A: The Selectivity Screen (cAMP Inhibition)
Since mGluR7 and mGluR8 are Gi/o coupled, they inhibit Adenylyl Cyclase.[1] To test if VU0001171 activates (agonist) or potentiates (PAM) these receptors, you must first stimulate cAMP production (using Forskolin) and see if VU0001171 brings it back down.[1]
Objective: Prove VU0001171 does not shift the cAMP curve at mGluR7/8.
Materials:
-
Cells: CHO-K1 or HEK293 stably expressing human mGluR7 or mGluR8.[1]
-
Reagents: Forskolin (10 µM), IBMX (Phosphodiesterase inhibitor), L-AP4 (Group III agonist control).[1]
-
Detection: HTRF cAMP kit (Cisbio) or GloSensor (Promega).[1]
Workflow:
-
Cell Plating: Seed 10,000 cells/well in 384-well low-volume plates. Incubate overnight.
-
Compound Prep:
-
Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX + 10 µM Forskolin.[1]
-
Assay Modes:
-
Incubation: 30 minutes at Room Temperature.
-
Detection: Add lysis buffer/detection reagents per kit instructions. Read FRET or Luminescence.[1]
Data Analysis:
-
Valid Hit (Off-target): A dose-dependent decrease in cAMP signal (similar to L-AP4).[1]
-
Selective (Desired): Signal remains equal to Forskolin baseline (flat line) up to 30 µM.
Protocol B: The Potency Check (Calcium Flux)
Use this to confirm the compound is active at mGluR5 (quality control) and to ensure it doesn't cause non-specific Ca2+ release in mGluR7/8 cells.[1]
Workflow:
-
Dye Loading: Load cells (mGluR5 and mGluR7/8 separate lines) with Fluo-4 AM or Calcium-6 dye for 60 min.[1]
-
Baseline: Measure fluorescence for 10 seconds.
-
Addition: Inject VU0001171.
Validation Workflow & Decision Matrix
The following diagram outlines the decision tree for validating the compound batch.
Caption: Screening cascade. Success requires activity in the Calcium assay (mGluR5) and total inactivity in the cAMP assay (mGluR7/8).
Expected Results & Troubleshooting
When plotting your concentration-response curves, use the following reference values to interpret your data.
| Compound | Assay | Target | Expected Result | Interpretation |
| VU0001171 | Calcium Flux | mGluR5 | Sigmoidal Increase | Valid PAM activity.[1] |
| VU0001171 | Calcium Flux | mGluR7/8 | Flat Line | No Gq coupling or ion channel off-targets.[1] |
| VU0001171 | cAMP (Forskolin) | mGluR7/8 | Flat Line | SELECTIVITY CONFIRMED. |
| L-AP4 | cAMP (Forskolin) | mGluR7/8 | Sigmoidal Decrease | System is working (Positive Control).[1] |
| CDPPB | Calcium Flux | mGluR5 | Sigmoidal Increase | Comparator PAM (often less soluble).[1] |
Troubleshooting Selectivity Artifacts
-
Solubility Crash: VU0001171 is lipophilic.[1] If you see "noise" or erratic data points at >10 µM in the cAMP assay, check for precipitation. Ensure final DMSO concentration is <0.5%.[1]
-
Constitutive Activity: mGluR7 has high constitutive activity.[1][3] If your basal cAMP levels are too low to detect inhibition, increase Forskolin to 20 µM or use an inverse agonist (like MMPIP) to define the "0% activity" baseline.[1]
References
-
Discovery of VU0001171: Lindsley, C. W., et al. (2004).[1] "Discovery and optimization of a novel series of potent mGlu5 positive allosteric modulators." ChemMedChem.
-
mGluR7/8 Signaling Mechanisms: Niswender, C. M., & Conn, P. J. (2010).[1] "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease." Annual Review of Pharmacology and Toxicology.
-
Group III Assay Protocols: Engers, D. W., et al. (2015).[1] "Probe Reports from the NIH Molecular Libraries Program." NCBI Bookshelf. (See specific protocols for Gi/o coupled receptor screening).
-
Allosteric Modulation Guide: Conn, P. J., et al. (2009).[1] "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[4] Nature Reviews Drug Discovery.[1]
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors | bioRxiv [biorxiv.org]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile Comparison: VU0001171 vs. ADX88178
Executive Summary
This guide provides a technical comparison between VU0001171 , a high-efficacy molecular probe developed by the Vanderbilt Center for Neuroscience Drug Discovery, and ADX88178 , a potent, orally active clinical candidate developed by Addex Therapeutics.
While both compounds function as Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), they represent distinct stages of drug discovery.[1] VU0001171 is characterized by its supramaximal efficacy and massive fold-shift of glutamate potency, making it a critical tool for studying receptor conformational dynamics. In contrast, ADX88178 is distinguished by its nanomolar potency (
Mechanistic Architecture
Both compounds target the transmembrane domain (7TM) of the mGlu4 receptor, distinct from the orthosteric glutamate-binding site (Venus Flytrap Domain).
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled signaling cascade modulated by these PAMs. Note that mGlu4 is
Caption: mGlu4 PAM mechanism.[1][2][3][4][5][6][7][8][9][10] Both ligands bind allosterically to enhance glutamate-dependent
Compound Profiles
VU0001171: The High-Efficacy Probe
Origin: Vanderbilt University (Conn Lab) Chemical Class: Benzylidene hydrazinyl-3-methylquinazoline Key Characteristic: Efficacy-driven profile.
VU0001171 was identified during a high-throughput screening (HTS) campaign.[1][10] Unlike many early PAMs that showed weak potentiation, VU0001171 demonstrated a remarkable ability to shift the glutamate concentration-response curve.[1]
-
Fold Shift: It induces a 36-fold leftward shift in the glutamate response curve, which was the largest reported fold-shift at the time of its discovery.
-
Efficacy: It acts as a "super-potentiator," capable of reaching 141% of the maximal response elicited by glutamate alone.[1]
-
Limitation: The series exhibited "flat SAR" (Structure-Activity Relationship), meaning chemical modifications to improve potency or PK often destroyed activity, limiting its transition to an in vivo drug candidate.
ADX88178: The In Vivo Standard
Origin: Addex Therapeutics / Merck & Co. Chemical Class: Pyrazolyl-thiazol-pyrimidine Key Characteristic: Potency and PK-driven profile.[5]
ADX88178 represents a fully optimized lead compound. It resolved the bioavailability issues common in early mGlu4 modulators (like PHCCC).
-
Potency: Extremely high affinity with an
of 4 nM (human mGlu4), making it ~150x more potent than VU0001171. -
Selectivity: Highly selective against other Group III mGluRs (mGlu7, mGlu8) and Group I/II receptors.
-
Utility: It is brain-penetrant and orally bioavailable, showing robust efficacy in haloperidol-induced catalepsy and 6-OHDA models of Parkinson's.
Head-to-Head Pharmacological Data
The following table synthesizes experimental data from primary medicinal chemistry literature.
| Feature | VU0001171 | ADX88178 |
| Primary Role | In vitro Mechanistic Probe | In vivo Preclinical Candidate |
| Potency ( | ~650 nM (0.65 | 4 nM (0.004 |
| Max Efficacy ( | 141% (Supramaximal) | ~100% (Full Potentiation) |
| Fold Shift | 36-fold (High cooperativity) | Significant (Robust potentiation) |
| Selectivity | Clean vs. mGlu1 (unlike PHCCC) | >1000-fold vs. other mGluRs |
| Brain Penetration | Poor / Not Optimized | High (CNS Active) |
| Key Reference | Niswender et al. (2008/2010) | Le Poul et al. (2012) |
Experimental Protocols
To validate these profiles in your own laboratory, use the following self-validating workflows.
A. cAMP GloSensor™ Assay (Functional Validation)
Since mGlu4 is
-
Cell Line: HEK293T stably expressing human mGlu4 and the GloSensor-22F cAMP construct.
-
Seeding: Plate cells (15,000/well) in 384-well plates; incubate overnight.
-
Equilibration: Remove medium; add equilibration buffer containing 2% GloSensor reagent. Incubate 2 hours at RT (dark).
-
Agonist Challenge (Fold-Shift Determination):
-
Arm A (Control): Add Glutamate serial dilution (range: 1 nM to 1 mM).
-
Arm B (VU0001171): Add fixed concentration of VU0001171 (e.g., 3
M) + Glutamate serial dilution. -
Arm C (ADX88178): Add fixed concentration of ADX88178 (e.g., 100 nM) + Glutamate serial dilution.
-
-
Stimulation: Inject Forskolin (final conc. 3-5
M) to elevate cAMP baseline. -
Readout: Measure luminescence. mGlu4 activation will inhibit the Forskolin-induced signal.
-
Analysis: Calculate the shift in Glutamate
in the presence of PAM.-
Validation Check: VU0001171 should produce a larger leftward shift of the curve compared to weaker PAMs, despite its lower potency.
-
B. Workflow Visualization
Caption: Step-by-step cAMP inhibition assay workflow for mGlu4 PAM characterization.
Expert Commentary & Causality
Why the difference in profile matters: In drug development, potency (ADX88178) is often prioritized for clinical candidates to minimize dosing requirements and off-target toxicity. However, efficacy and cooperativity (VU0001171) are vital for understanding the receptor's maximum potential.
-
The VU0001171 Insight: The discovery of VU0001171 proved that the mGlu4 receptor possesses a "deep" allosteric pocket capable of drastically altering the orthosteric glutamate affinity (36-fold shift). This validated mGlu4 as a highly "druggable" target, even if the molecule itself wasn't drug-like.
-
The ADX88178 Application: ADX88178 utilized this validated mechanism but optimized the scaffold for lipophilicity and metabolic stability, allowing it to cross the blood-brain barrier (BBB) and reverse motor deficits in PD models.
Recommendation:
-
Use VU0001171 if your research focuses on structural biology, receptor kinetics, or maximum signaling capacity in vitro.
-
Use ADX88178 for in vivo behavioral studies, neuroprotection assays, or when a clinically relevant reference standard is required.
References
-
Niswender, C. M., et al. (2008). "Discovery, characterization, and structure-activity relationships of novel positive allosteric modulators of the metabotropic glutamate receptor 4." Molecular Pharmacology.
-
Williams, R., et al. (2010). "Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead." Bioorganic & Medicinal Chemistry Letters.
-
Le Poul, E., et al. (2012). "A potent and selective mGluR4 positive allosteric modulator improves movement in rodent models of Parkinson's disease." Journal of Pharmacology and Experimental Therapeutics.
-
IUPHAR/BPS Guide to Pharmacology. "VU0001171 Ligand Page."
-
Addex Therapeutics. "ADX88178 mGluR4 PAM Program Overview."
Sources
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 3. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADX-88178 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Evaluation of a Series of Heterobiaryl Amides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Confirming VU0001171 Activity Using Grm4 Knockout Models
Executive Summary
VU0001171 is a highly potent, selective Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) . Unlike orthosteric agonists (e.g., L-AP4) which lack subtype selectivity and brain penetrance, VU0001171 binds to an allosteric site, potentiating the receptor's response to endogenous glutamate.
This guide details the definitive protocol for validating VU0001171 specificity using Grm4 knockout (KO) mice . By comparing efficacy in Wild-Type (WT) versus Grm4(-/-) cohorts, researchers can distinguish true mGluR4-mediated activity from off-target effects—a critical step before advancing to preclinical Parkinson’s Disease (PD) models.
Part 1: The Compound & Mechanism of Action
VU0001171 Profile
VU0001171 represents a significant optimization over earlier mGluR4 probes like PHCCC. It exhibits high potency (EC₅₀ ~650 nM) and a "flat" Structure-Activity Relationship (SAR), making it a robust tool for probing the antiparkinsonian effects of mGluR4 activation in the globus pallidus.
Mechanism:
mGluR4 is a G
Signaling Pathway Visualization
The following diagram illustrates how VU0001171 potentiates mGluR4 signaling to inhibit neurotransmitter release.
Caption: VU0001171 binds allosterically to mGluR4, enhancing glutamate sensitivity and driving Gi/o-mediated inhibition of presynaptic neurotransmitter release.
Part 2: Comparative Performance & Alternatives
Before initiating KO studies, it is essential to understand how VU0001171 compares to other available mGluR4 modulators.
Comparison Table: mGluR4 Modulators
| Feature | VU0001171 | VU0155041 | PHCCC | L-AP4 |
| Class | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Orthosteric Agonist |
| Potency (EC₅₀) | ~650 nM (High) | ~790 nM (High) | ~4 µM (Low) | ~100 nM (High) |
| Efficacy (% Glu Max) | 141% | ~100% | ~40% | 100% |
| Selectivity | >100-fold vs mGluR1/5 | High | Low (hits mGluR1) | Non-selective (hits all Group III) |
| Brain Penetrance | Yes | Yes | Poor | No |
| Primary Use | High-potency Probe | In vivo Efficacy Standard | Historical Reference | In vitro Control |
Why VU0001171? While VU0155041 is the standard for in vivo efficacy (reversing haloperidol-induced catalepsy), VU0001171 offers superior efficacy (141% of glutamate max), making it a more sensitive probe for detecting subtle receptor reserves in tissue assays.
Part 3: The Validation Strategy (Knockout Logic)
The "Gold Standard" for confirming that a behavioral or physiological effect is mediated by mGluR4 is the Loss of Efficacy in Grm4 knockout mice.
The Logic Flowchart
Caption: Validation logic: If VU0001171 works via mGluR4, its therapeutic effect must disappear in Grm4 (-/-) mice.
Part 4: Experimental Protocol
The most robust in vivo assay for mGluR4 activity is the Haloperidol-Induced Catalepsy model. This models Parkinsonian rigidity.
Protocol: Haloperidol-Induced Catalepsy Reversal
Objective: Determine if VU0001171 reverses catalepsy in WT mice but fails in Grm4 KO mice.
Reagents:
-
Compound: VU0001171 (dissolved in 10% Tween-80 or suitable vehicle).
-
Inducer: Haloperidol (D2 antagonist).
-
Animals: Adult Male C57BL/6J (WT) and Grm4(-/-) littermates.
Step-by-Step Workflow:
-
Acclimatization: Handle mice daily for 3 days prior to testing to reduce stress-induced variability.
-
Induction (T=0): Administer Haloperidol (1.0 - 1.5 mg/kg, i.p.) to induce a cataleptic state.
-
Treatment (T=30 min):
-
Group A (WT): Vehicle
-
Group B (WT): VU0001171 (10, 30, or 60 mg/kg, i.p. or p.o.)
-
Group C (KO): Vehicle
-
Group D (KO): VU0001171 (Highest effective dose from WT)
-
-
Assessment (T=60, 90, 120 min):
-
Bar Test: Place the mouse's forepaws on a horizontal bar (4 cm high).
-
Measurement: Record the latency (time in seconds) for the mouse to remove its paws.
-
Cut-off: 180 seconds (if the mouse stays >180s, record as 180).
-
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
| Group | Genotype | Treatment | Expected Result (Latency) | Interpretation |
| A | WT | Vehicle | High (~120-180s) | Valid Model Induction |
| B | WT | VU0001171 | Low (<60s) | Efficacy (Reversal of Catalepsy) |
| C | KO | Vehicle | High (~120-180s) | Baseline KO Phenotype |
| D | KO | VU0001171 | High (~120-180s) | Confirmed Selectivity (Drug fails without Target) |
Critical Control: If Group D (KO + Drug) shows reduced latency similar to Group B, VU0001171 is acting via an off-target mechanism (e.g., adenosine receptors or other mGluRs).
References
-
Niswender, C. M., et al. (2008). "Discovery, Characterization, and Antiparkinsonian Efficacy of Novel Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Molecular Pharmacology. Link
-
Jones, C. K., et al. (2012). "mGlu4 Positive Allosteric Modulation as a Potential Treatment for Parkinson's Disease." Neuropharmacology. Link
-
Goudet, C., et al. (2012). "mGlu4: A Promising Target for Parkinson's Disease." Expert Opinion on Therapeutic Targets. Link
-
Engers, D. W., et al. (2010). "Synthesis and Evaluation of a Series of Heterobiarylamides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link
-
IUPHAR/BPS Guide to Pharmacology. "mGlu4 Receptor Ligands." Link
A Researcher's Guide to the Reproducibility of VU0071063, a Kir6.2/SUR1 Potassium Channel Activator
This guide provides a comprehensive review of the available literature on VU0071063, a selective activator of the inwardly rectifying potassium (Kir) channel Kir6.2, a component of the ATP-sensitive potassium (KATP) channel. This document is intended for researchers, scientists, and drug development professionals interested in the utility and reproducibility of this chemical probe. We will delve into its mechanism of action, compare published experimental data, and provide detailed protocols for assessing its activity, thereby offering a framework for rigorous and reproducible scientific inquiry.
Introduction to VU0071063 and its Target: The Kir6.2/SUR1 Channel
The ATP-sensitive potassium (KATP) channel, a hetero-octameric complex of four Kir6.2 pore-forming subunits and four sulfonylurea receptor 1 (SUR1) regulatory subunits, plays a pivotal role in coupling cellular metabolism to electrical excitability.[1] In pancreatic β-cells, these channels are critical for regulating glucose-stimulated insulin secretion.[1] Elevated intracellular ATP levels, resulting from glucose metabolism, lead to the closure of KATP channels, membrane depolarization, and subsequent insulin release.[1] Conversely, activators of KATP channels promote an open state, leading to membrane hyperpolarization and inhibition of insulin secretion.
VU0071063, chemically known as 7-((4-(tert-butyl)phenyl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, emerged from a high-throughput screen as a novel and selective activator of Kir6.2/SUR1-containing KATP channels.[1] It represents a valuable tool for investigating the physiological and pathophysiological roles of these channels. However, as with any chemical probe, a thorough understanding of its reported activities and the methods used to measure them is essential for ensuring the reproducibility of experimental findings.
Reported Mechanism of Action of VU0071063
VU0071063 is reported to directly activate Kir6.2/SUR1 channels.[2] This activation leads to an increase in potassium ion efflux, which hyperpolarizes the cell membrane. In pancreatic β-cells, this hyperpolarization counteracts the depolarizing stimulus of high glucose, thereby inhibiting voltage-dependent calcium channel activation, subsequent calcium influx, and ultimately, insulin secretion.[1] The primary discovery paper by Kharade et al. (2019) demonstrated that VU0071063 is more potent and selective for Kir6.2/SUR1 over vascular KATP channels (Kir6.1/SUR2B) compared to the established KATP channel opener, diazoxide.[1]
Figure 1: Proposed signaling pathway of VU0071063 in pancreatic β-cells.
Comparison of Reported Activities
A critical aspect of evaluating a chemical probe is the consistency of its reported biological activity across different studies. Here, we compare the key findings from the primary publication by Kharade et al. (2019) with a subsequent independent study.
| Parameter | Kharade et al. (2019)[1] | de la Rosa et al. (2021)[3] |
| Assay | Thallium Flux Assay | Intracellular Calcium Imaging |
| Cell System | HEK-293 cells expressing Kir6.2/SUR1 | Islet cell clusters from wild-type and SUR1-/- mice |
| Reported EC50/IC50 | EC50 = 7.44 µM (for Kir6.2/SUR1 activation) | Not explicitly an EC50/IC50 determination, but 30 µM VU0071063 reduced [Ca2+]c |
| Key Findings | VU0071063 is a potent and selective activator of Kir6.2/SUR1. It inhibits glucose-stimulated insulin secretion in mouse islets. | VU0071063 reduces cytosolic Ca2+ in islet cell clusters from both wild-type and SUR1-/- mice, suggesting potential KATP channel-independent effects. |
| Selectivity | Selective for Kir6.2/SUR1 over Kir6.1/SUR2B. |
Analysis of Discrepancies and Potential for Variability:
The study by de la Rosa et al. (2021) introduces an important consideration regarding the specificity of VU0071063.[3] While the primary paper established its selectivity against another KATP channel subtype, the finding that it can modulate intracellular calcium in the absence of its primary target (SUR1) suggests potential off-target effects or engagement with alternative signaling pathways.[1][3] This highlights the importance of using appropriate controls, such as knockout models or structurally related inactive analogs, to validate the on-target effects of VU0071063 in any given experimental system.
Detailed Experimental Protocols
To facilitate the reproducible assessment of VU0071063's activity, we provide detailed, step-by-step methodologies for the two key assays used in its characterization: the thallium flux assay and electrophysiology.
Thallium Flux Assay for Measuring Kir6.2/SUR1 Activation
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open potassium channels.
Figure 2: Workflow for the thallium flux assay.
Materials:
-
HEK-293 cells stably expressing Kir6.2 and SUR1
-
384-well black, clear-bottom microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate)
-
VU0071063, Diazoxide (positive control), and a structurally similar inactive analog (negative control)
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing Kir6.2/SUR1 into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Aspirate the culture medium and add the fluorescent thallium dye solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: After incubation, wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of VU0071063, controls, or vehicle (e.g., DMSO) to the wells.
-
Thallium Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. After a baseline fluorescence reading, inject the Thallium Stimulus Buffer into each well.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of thallium influx from the slope of the fluorescence increase. Plot the rate against the compound concentration to determine the EC50 value.
Electrophysiological Recording of Kir6.2/SUR1 Currents
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.
Materials:
-
HEK-293 cells expressing Kir6.2/SUR1
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with KOH
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 3 MgATP, 0.1 NaGDP, pH 7.2 with KOH
-
VU0071063 and control compounds
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell recording configuration on a cell expressing Kir6.2/SUR1.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir6.2 currents.
-
-
Compound Application: Perfuse the external solution containing VU0071063 or control compounds onto the cell and repeat the voltage-step protocol.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application to quantify the effect of VU0071063 on channel activity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal-to-background in thallium flux assay | - Low channel expression- Inefficient dye loading- High background fluorescence | - Confirm channel expression via Western blot or immunofluorescence.- Optimize dye loading time and concentration.- Use high-quality, low-fluorescence plates and assay buffers. |
| High well-to-well variability | - Inconsistent cell seeding- Edge effects in the plate | - Use an automated cell dispenser for plating.- Avoid using the outer wells of the plate or fill them with buffer. |
| No effect of VU0071063 in electrophysiology | - Low channel expression- Incorrect internal solution composition (e.g., high ATP)- Compound degradation | - Select cells with robust current for recording.- Use an internal solution with a low ATP concentration to ensure channels are not already maximally inhibited.- Prepare fresh compound solutions daily. |
| Apparent off-target effects | - Compound is acting on other channels or signaling pathways | - Test the effect of VU0071063 on parental cells not expressing Kir6.2/SUR1.- Use a structurally related inactive analog as a negative control.- Employ orthogonal assays to confirm the mechanism of action. |
Conclusion and Future Directions
VU0071063 is a valuable tool for studying the function of Kir6.2/SUR1 channels. The primary literature provides a solid foundation for its use, with clear characterization of its potency and selectivity. However, the report of potential KATP channel-independent effects underscores the necessity for careful experimental design and the inclusion of appropriate controls to ensure that observed effects are indeed mediated by the intended target. Future studies should aim to further delineate the molecular determinants of VU0071063's activity and explore its effects in a wider range of cellular and in vivo models to fully validate its utility as a specific Kir6.2/SUR1 activator. By adhering to rigorous and well-documented experimental protocols, the scientific community can build upon the existing knowledge and ensure the continued reproducibility of research involving this important chemical probe.
References
-
Kharade, S. V., Sanchez-Andres, J. V., Fulton, M. G., Shelton, E. L., Blobaum, A. L., Engers, D. W., ... & Denton, J. S. (2019). Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063. The Journal of pharmacology and experimental therapeutics, 370(3), 350–359. [Link]
-
Raphemot, R., Dadi, P. K., Jacobson, D. A., & Denton, J. S. (2014). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Methods in molecular biology (Clifton, N.J.), 1183, 143–161. [Link]
-
McCoull, D., Large, J. M., Loucif, A., Tang, R., Witton, I., Byrom, L., ... & Wright, P. D. (2018). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 819-830. [Link]
-
Weaver, C. D., & Denton, J. S. (2018). Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1. ASSAY and Drug Development Technologies, 16(3), 156-168. [Link]
-
Kharade, S. V., Lunn, T. H., Kuenze, G., Zaydman, M. A., Cong, M., & Denton, J. S. (2025). Automated patch clamp analysis of heterologously expressed Kir6. 2/SUR1 and Kir6. 1/SUR2B KATP currents. bioRxiv, 2023-07. [Link]
-
de la Rosa, D. A., Rivas, M., Cuesto, G., Echeverry, M., Macias, M., Capilla, E., ... & Nadal, Á. (2021). KATP channel-dependent and-independent effects of VU0071063. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
ION Biosciences. Thallium Flux Assays. Retrieved from [Link]
-
Weaver, C. D. (2018). Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. Methods in molecular biology (Clifton, N.J.), 1684, 105–114. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling VU0001171
Executive Summary & Core Directive
VU0001171 is a potent, selective positive allosteric modulator (PAM) of the mGluR5 receptor. Unlike orthosteric agonists, it binds to an allosteric site to potentiate the receptor's response to glutamate.[1] While this offers high specificity for CNS research (schizophrenia, cognitive enhancement models), it presents a unique safety profile: high potency combined with unknown long-term toxicology.
The Core Safety Philosophy: Treat VU0001171 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (OEB 3/4). The primary risk is not acute lethality, but accidental pharmacological activation of CNS pathways, particularly when the compound is solubilized in DMSO , which acts as a transdermal carrier.
Risk Assessment & Mechanism (The "Why")
To trust the protocol, you must understand the hazard. We do not rely on generic "Caution" labels; we analyze the mechanism.
| Hazard Domain | Technical Detail | Operational Implication |
| Pharmacology | mGluR5 Potentiation: Enhances NMDA receptor currents and calcium mobilization.[2] | Accidental exposure may lower seizure threshold or induce excitotoxicity. |
| Physical State | Crystalline Solid: High potential for electrostatic charging and aerosolization during weighing. | Inhalation is the primary route of entry during solid handling. |
| Solvent Vector | DMSO Soluble: Often prepared as 10-100 mM stocks in Dimethyl Sulfoxide (DMSO). | CRITICAL: DMSO permeates skin rapidly, carrying the dissolved VU0001171 directly into the bloodstream. Standard nitrile gloves degrade quickly in DMSO. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for self-validation . Before starting, verify your equipment matches these specifications.
A. Respiratory & Engineering Controls
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Validation: Verify sash height is at the safe operating level (usually 18 inches) and face velocity is >100 fpm.
-
-
Secondary Barrier (If Hood Unavailable): N95 or P100 Respirator.
-
Note: Only acceptable for closed-container transport or emergency spill cleanup outside the hood.
-
B. Dermal Protection (The "Double-Glove" Protocol)
Because VU0001171 is handled in DMSO, a single layer of nitrile is insufficient for prolonged contact.
-
Inner Layer: 4-mil Nitrile (Examination grade).
-
Function: Tactile sensitivity and biological barrier.
-
-
Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield/Laminate (for spill cleanup).
-
Function: Chemical resistance.
-
Protocol:Change outer gloves immediately upon any splash. DMSO breakthrough time for thin nitrile is <5 minutes.
-
C. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why: Safety glasses with side shields are insufficient for liquid splashes involving DMSO, which can cause rapid ocular absorption.
Operational Protocols
Workflow 1: Solubilization (The Critical Step)
Context: Converting the static-prone solid into a liquid stock solution.
-
Equilibrate: Allow the product vial to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Static Control: Use an anti-static gun or place the vial on an anti-static mat inside the hood.
-
Solvent Addition:
-
Add DMSO slowly down the side of the vial.
-
Do not vortex with an open cap. Cap tightly and vortex or sonicate.
-
Expert Tip: If the solution warms up (exothermic solvation), let it cool before fully tightening the cap to prevent pressure buildup.
-
Workflow 2: Spill Cleanup
Context: A spill of 10mM stock solution in DMSO.
-
Isolate: Alert nearby personnel. Do not attempt to wipe immediately if you are wearing standard gloves.
-
Protect: Don Silver Shield/Laminate gloves over your nitrile gloves.
-
Absorb:
-
Cover the spill with an absorbent pad (Supra-Sorb or equivalent).
-
Do not use paper towels alone; they promote evaporation of the solvent.
-
-
Clean: Wash the area with 70% Ethanol followed by soap and water.
-
Logic: Ethanol helps lift the organic residue; soap removes the DMSO film.
-
Waste Disposal Logistics
-
Solid Waste: All contaminated consumables (tips, tubes, gloves) must be disposed of as Hazardous Chemical Waste (Incineration recommended).
-
Liquid Waste: Collect in a dedicated "Bioactive Organic" waste stream.
-
Labeling: Clearly mark "Contains DMSO and VU0001171 (CNS Active)."
-
-
Glassware: Triple rinse with ethanol before standard washing. Collect the first rinse as hazardous waste.
Logic Visualization: Safety Hierarchy
The following diagram illustrates the decision logic for handling VU0001171, prioritizing engineering controls over PPE.
Caption: Decision matrix for VU0001171 handling. Note the escalation to "Double Nitrile/Laminate" gloves when the compound is in liquid form (DMSO), reflecting the increased transdermal risk.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11230869 (VU 0001171). Retrieved from [Link]
-
Vanderbilt Center for Neuroscience Drug Discovery. mGluR5 Positive Allosteric Modulators: Mechanisms and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Gaylord Chemical. DMSO Chemical Compatibility and Safety Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
